Disodium nickel ethylenediaminetetraacetic acid

Descripción

Introduction to Disodium Nickel Ethylenediaminetetraacetic Acid

Chemical Identity and Nomenclature

Ni-EDTA is a nickel(II) complex of ethylenediaminetetraacetic acid (EDTA) with the molecular formula C10H12N2Na2NiO8 and a molecular weight of 392.88 g/mol . Its IUPAC name is disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+). Common synonyms include:

Structural Characteristics

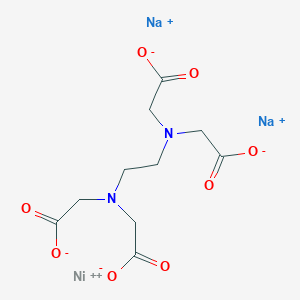

Ni-EDTA adopts an octahedral geometry, where the nickel(II) ion is coordinated by four carboxylate oxygen atoms and two nitrogen atoms from the EDTA ligand. The 3D structure (Figure 1) highlights the hexadentate binding mode, which stabilizes the complex in aqueous solutions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 11079-07-5 | |

| Stability Constant (log Kf) | 18.4 | |

| Solubility | 1.2 g/100 mL (20°C) |

Historical Development and Discovery

The discovery of EDTA in 1935 by Ferdinand Münz marked a turning point in coordination chemistry. Münz sought a citric acid alternative for textile dyeing and synthesized EDTA via ethylenediamine and chloroacetic acid. However, commercial production became feasible only after Frederick C. Bersworth developed a cyanomethylation method in 1941, yielding high-purity disodium EDTA.

Ni-EDTA emerged as a byproduct of metallurgical research in the 1950s. Its ability to solubilize nickel ions in alkaline conditions made it invaluable for electroplating and catalyst recovery. By the 1970s, Ni-EDTA was standardized in analytical chemistry for gravimetric nickel analysis.

Role in Coordination Chemistry

Stability and Binding Modes

Ni-EDTA exhibits a stability constant of log Kf = 18.4 , outperforming complexes with Mg2+ (8.79) but underperforming vs. Fe3+ (25.1). This moderate stability allows selective nickel sequestration in mixed-metal systems. The hexadentate binding (Figure 2) prevents nickel hydrolysis at neutral pH, enabling applications in:

- Wastewater treatment : Extraction of nickel from industrial effluents.

- Biomedicine : Stabilization of nickel enzymes in diagnostic kits.

Comparative Stability Constants of EDTA Complexes

| Metal Ion | log Kf |

|---|---|

| Ni2+ | 18.4 |

| Cu2+ | 18.78 |

| Fe3+ | 25.1 |

| Ca2+ | 10.65 |

Redox Behavior

Ni-EDTA is redox-inert under standard conditions but decomposes in strongly acidic media (pH < 2) via proton-assisted ligand dissociation. Electrochemical studies reveal that cathodic reduction of Ni2+ to Ni0 occurs at potentials below −0.8 V vs. SHE, enabling nickel recovery via electrodeposition.

Propiedades

Número CAS |

15708-55-1 |

|---|---|

Fórmula molecular |

C10H12N2NaNiO8- |

Peso molecular |

369.89 g/mol |

Nombre IUPAC |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C10H16N2O8.Na.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |

Clave InChI |

WYLHSOAYOXSCIO-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ni+2] |

Otros números CAS |

15708-55-1 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

2-[2-(carboxylatomethyl-(carboxymethyl)amino)ethyl-(carboxymethyl)amin o]acetate, nickel(+2) cation |

Origen del producto |

United States |

Métodos De Preparación

Reaction Overview

The method described in GB2176787A bypasses traditional neutralization of EDTA free acid by utilizing the disodium EDTA (Na₂·EDTA) wet cake as a starting material. This approach enhances reaction efficiency and reduces purification demands. The general reaction scheme involves:

Nickel hydroxide, oxide, or carbonate reacts with Na₂·EDTA under vacuum to facilitate rapid ion exchange while minimizing side reactions.

Process Parameters

-

Temperature Control : The exothermic nature of the reaction necessitates active cooling to maintain temperatures below 80°C, preventing thermal degradation.

-

Moisture Content : A water content of 15–20% in the Na₂·EDTA wet cake ensures ionization without diluting the reaction medium.

-

Vacuum Application : Reduced pressure (0.5–0.7 bar) accelerates water vapor removal, driving the reaction to completion within 2–4 hours.

Table 1: Key Variables in Wet Cake Method

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Nickel compound | Ni(OH)₂, NiO, NiCO₃ | >95% purity |

| Molar ratio (EDTA:Ni) | 1:0.95–1.05 | Maximizes chelation |

| Reaction time | 2–4 hours | Prevents over-saturation |

Advantages and Limitations

-

Advantages : Eliminates recrystallization steps; suitable for tonnage-scale production.

-

Limitations : Requires precise control of nickel stoichiometry to avoid residual unreacted EDTA.

Two-Step Synthesis via EDTA Neutralization and Nickel Chelation

Methodological Framework

The process outlined in CN1426998A involves sequential neutralization of EDTA with sodium hydroxide followed by nickel incorporation:

Nickel sulfate, chloride, or nitrate serves as the metal source, with sulfate being preferred for its low cost and high solubility.

Optimization Criteria

Table 2: Comparative Analysis of Nickel Salts in Two-Step Synthesis

| Nickel Salt | Solubility (g/100 mL) | Reaction Efficiency | Byproduct Formation |

|---|---|---|---|

| NiSO₄·6H₂O | 72.5 | 98% | Na₂SO₄ (easily filtered) |

| NiCl₂·6H₂O | 64.3 | 97% | NaCl (high solubility) |

| Ni(NO₃)₂·6H₂O | 84.6 | 96% | NaNO₃ (hygroscopic) |

Post-Reaction Processing

-

Filtration : Removes inorganic byproducts (e.g., Na₂SO₄) via hot filtration at 60–70°C.

-

Drying : Spray drying or vacuum oven drying yields a blue crystalline powder with ≤5% moisture content.

Industrial-Scale Considerations

Equipment Design

Análisis De Reacciones Químicas

Types of Reactions

Disodium nickel ethylenediaminetetraacetic acid primarily undergoes complexation reactions due to its strong chelating properties. It can form stable complexes with various metal ions, including calcium, magnesium, and iron.

Common Reagents and Conditions

Oxidation and Reduction: The compound itself is stable and does not readily undergo oxidation or reduction under normal conditions.

Substitution: It can participate in substitution reactions where the nickel ion is replaced by another metal ion in the presence of a suitable reagent.

Major Products

The major products formed from these reactions are typically other metal-ethylenediaminetetraacetic acid complexes, depending on the metal ion introduced during the reaction.

Aplicaciones Científicas De Investigación

Chemical and Biochemical Properties

Disodium nickel EDTA is characterized by the formula . It consists of a nickel ion chelated by ethylenediaminetetraacetic acid (EDTA), which is known for its strong affinity for metal ions. The compound appears as a pale blue crystalline solid and is soluble in water, making it suitable for various applications.

Analytical Chemistry

Disodium nickel EDTA is widely used as a chelating agent in analytical chemistry. Its ability to sequester metal ions facilitates the analysis of metal content in various samples. By binding to nickel ions, it prevents unwanted reactions that could interfere with analytical results, allowing for more accurate measurements of metal concentrations in environmental samples, food products, and pharmaceuticals.

Biological Research

In biological contexts, disodium nickel EDTA serves multiple purposes:

- Enzyme Inhibition : It acts as a selective inhibitor of nickel-dependent enzymes such as ureases and hydrogenases. This property allows researchers to study the roles and regulation of these enzymes in biological processes.

- Plant Studies : The compound is utilized to investigate nickel deficiency in plants. Nickel is an essential micronutrient involved in nitrogen fixation and chlorophyll biosynthesis. Disodium nickel EDTA enables precise control over the introduction of nickel into growth media, facilitating studies on plant physiology.

Medical Applications

Disodium nickel EDTA has potential applications in medicine, particularly in chelation therapy for heavy metal poisoning. Chelation therapy involves the administration of chelating agents to bind excess metal ions in the body, enhancing their excretion and mitigating toxicity . While disodium nickel EDTA is not as commonly used as other forms of EDTA (like calcium disodium EDTA), its unique properties make it a candidate for further research in this area.

Industrial Applications

The compound finds extensive use in various industrial processes:

- Water Treatment : Disodium nickel EDTA is employed in water treatment facilities to remove metal ions that can cause scaling and corrosion in pipes and machinery. Its ability to form stable complexes with metal ions helps maintain the integrity of industrial systems.

- Textile and Paper Industries : In these sectors, disodium nickel EDTA prevents metal ion impurities from affecting product quality. By sequestering unwanted metals, it ensures that dyes and other chemicals perform optimally during production processes.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Analytical Chemistry | Metal ion analysis | Increased accuracy |

| Biological Research | Enzyme inhibition | Study of enzyme functions |

| Plant nutrient studies | Controlled introduction of nickel | |

| Medical Applications | Chelation therapy for heavy metals | Reduces toxicity |

| Industrial Applications | Water treatment | Prevents scaling and corrosion |

| Textile and paper production | Maintains product quality |

Case Studies

- Nickel Recovery from Spent Catalysts : A study demonstrated the effectiveness of using chelating agents like disodium nickel EDTA for recovering nickel from spent industrial catalysts. The research highlighted how chelation facilitated the extraction process, leading to improved recovery rates compared to traditional methods .

- Impact on Plant Growth : Research investigating the effects of controlled nickel supplementation using disodium nickel EDTA on leguminous plants showed enhanced nitrogen fixation rates. This study provided insights into how micronutrient management can optimize agricultural productivity.

Mecanismo De Acción

The mechanism of action of disodium nickel ethylenediaminetetraacetic acid involves the formation of stable chelate complexes with metal ions. The ethylenediaminetetraacetic acid moiety binds to the metal ion through its nitrogen and oxygen atoms, forming an octahedral complex. This chelation process effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions .

Comparación Con Compuestos Similares

EDTA Disodium Salt (EDTA-Na₂)

Chemical Profile :

Key Differences :

- Chelation Capacity : EDTA-Na₂ is a versatile chelator for divalent cations (e.g., Fe²⁺, Cu²⁺, Ca²⁺). In ferrous ion chelation assays, it outperforms synthetic hydrazone-thiazole antioxidants (EC₅₀ < 0.1 mg/mL vs. >1 mg/mL for compounds like 7b) .

- Applications: Antimicrobial Synergy: Enhances antibiotic efficacy against Pseudomonas aeruginosa by disrupting biofilms and reducing MIC values (e.g., FICI ≤ 0.5 with imipenem) . Food Preservation: Detected in foods (e.g., flour, canned porridge) via HPLC, with detection limits as low as 10 mg/kg .

- Safety : Generally safe but may interfere with mineral absorption in biological systems .

Comparison with Ni-EDTA-2Na :

Disodium Calcium EDTA (Ca-EDTA-2Na)

Chemical Profile :

Key Differences :

Comparison with Ni-EDTA-2Na :

EDTA-Based Soil Remediation Agents

Ethylenediaminedisuccinic Acid (EDDS) :

- A biodegradable alternative to EDTA for heavy metal extraction in soil .

- Advantage Over Ni-EDTA-2Na : EDDS degrades naturally, whereas Ni-EDTA-2Na risks leaching toxic nickel into groundwater .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Metal Ion | Molecular Formula | CAS Number | Key Applications | Log K (Stability Constant) |

|---|---|---|---|---|---|

| Ni-EDTA-2Na | Ni²⁺ | C₁₀H₁₂N₂Na₂NiO₈ | 11079-07-5 | Electroless plating, catalysis | ~18–20 |

| EDTA-Na₂ | H⁺/Free | C₁₀H₁₄N₂Na₂O₈·2H₂O | 6381-92-6 | Antimicrobial synergy, food analysis | Varies with metal |

| Ca-EDTA-2Na | Ca²⁺ | C₁₀H₁₂CaN₂Na₂O₈ | 62-33-9 | Chelation therapy, food preservative | ~10.6 |

Actividad Biológica

Disodium nickel ethylenediaminetetraacetic acid (Na2NiEDTA) is a coordination compound that serves as an important chelating agent in various biological and environmental contexts. Its biological activity primarily stems from its ability to bind nickel ions, which are essential micronutrients for many organisms, including plants and microorganisms. This article explores the biological activity of Na2NiEDTA, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C10H12N2Na2NiO8. It consists of a nickel ion chelated by ethylenediaminetetraacetic acid (EDTA), a well-known aminopolycarboxylic acid that forms stable complexes with various metal ions. The compound appears as a pale blue crystalline solid and is soluble in water, facilitating its use in laboratory and industrial applications .

Mechanisms of Biological Activity

1. Chelation of Nickel Ions:

Na2NiEDTA functions primarily as a chelating agent, binding nickel ions and preventing them from participating in unwanted reactions. This property is crucial for studying nickel-dependent enzymes such as ureases and hydrogenases, where Na2NiEDTA can selectively inhibit these enzymes by removing nickel from their active sites.

2. Role in Plant Physiology:

Nickel is an essential micronutrient involved in various physiological processes in plants, including:

- Nitrogen Fixation: Essential for the activity of nitrogenase enzymes.

- Urease Activity: Important for nitrogen metabolism.

- Chlorophyll Biosynthesis: Nickel plays a role in chlorophyll formation, impacting photosynthesis.

Applications in Research

Na2NiEDTA has several applications across different fields:

- Plant Studies: Researchers utilize Na2NiEDTA to introduce controlled amounts of nickel into growth media to study its effects on plant physiology and development.

- Biochemical Research: The compound is valuable for investigating the function and regulation of nickel-dependent enzymes by enabling selective inhibition through chelation.

- Toxicology Studies: Na2NiEDTA has been used to assess the effects of nickel toxicity and the potential for chelation therapy in cases of metal poisoning .

Case Study: Chelation Therapy

A notable case study investigated the efficacy of EDTA-based therapies in patients with metal allergies. In this study, 10% EDTA cream was applied to test areas on patients with nickel allergies. The results indicated a significant blocking effect against nickel exposure, suggesting potential therapeutic applications for managing allergic reactions to metals .

Toxicological Assessments

Various studies have assessed the toxicity of Na2NiEDTA. For instance:

- In animal studies, rats administered high doses (up to 500 mg/kg) exhibited lethargy and organ damage, particularly to the kidneys, indicating a dose-dependent toxicity profile .

- Long-term exposure to high concentrations of nickel has been linked to respiratory issues and potential carcinogenic effects; however, Na2NiEDTA's ability to reduce free nickel ion availability may mitigate some risks associated with nickel toxicity .

Comparative Analysis of Chelating Agents

| Chelating Agent | Metal Affinity | Primary Use | Toxicity Profile |

|---|---|---|---|

| Disodium Nickel EDTA | Nickel | Plant growth studies | Moderate; renal effects at high doses |

| Calcium Disodium EDTA | Lead | Lead poisoning treatment | High; risk of hypocalcemia |

| Zinc Disodium EDTA | Zinc | Zinc deficiency treatment | Low; generally well tolerated |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ni-EDTA, and how can reaction efficiency be optimized?

- Methodological Answer : Ni-EDTA is synthesized by reacting nickel(II) salts (e.g., NiCl₂) with disodium EDTA in aqueous solution under controlled pH (8–10 adjusted with NaOH or NH₄OH). Stoichiometric ratios (1:1 Ni²⁺:EDTA) are critical to avoid unchelated metal ions. Purification involves vacuum filtration and recrystallization from hot water . Efficiency is optimized by maintaining a nitrogen atmosphere to prevent oxidation and monitoring pH via potentiometric titration .

Q. Which spectroscopic and titrimetric techniques are effective for characterizing Ni-EDTA’s purity and structure?

- Methodological Answer :

- UV-Vis Spectroscopy : Ni-EDTA exhibits a λmax at ~395 nm (ε ≈ 6,000 M⁻¹cm⁻¹), useful for quantifying concentration .

- FTIR : Key peaks include ν(C=O) at 1630 cm⁻¹ and ν(Ni-O) at 460–480 cm⁻¹, confirming chelation .

- Titrimetry : Back-titration with ZnSO₄ using xylenol orange indicator verifies EDTA excess, ensuring complete metal chelation .

Q. How is Ni-EDTA applied in metal displacement assays for environmental sample analysis?

- Methodological Answer : Ni-EDTA serves as a competitive ligand in sequential extraction protocols. For example, in soil analysis, it displaces weakly bound metals (e.g., Cu²⁺) at pH 4.5–6.0. Quantification via ICP-MS requires buffering with Na2HPO₄/citric acid to stabilize the chelate .

Advanced Research Questions

Q. How can conflicting stability constant (log K) values for Ni-EDTA in aqueous solutions be resolved?

- Methodological Answer : Discrepancies arise from ionic strength (I), temperature, and competing ligands. Use potentiometric titration under standardized conditions (I = 0.1 M KCl, 25°C) with a glass electrode. Correct for side reactions using Davies equation adjustments. Compare results with NIST reference data (log K = 18.4 ± 0.2) .

Q. What experimental strategies elucidate Ni-EDTA’s catalytic mechanism in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via <sup>1</sup>H NMR or GC-MS under varying [Ni-EDTA], temperature, and substrate concentrations.

- EPR Spectroscopy : Detect paramagnetic Ni(III) intermediates during catalytic cycles .

- DFT Calculations : Model Ni-EDTA’s electronic structure to predict redox-active sites .

Q. How does pH influence Ni-EDTA’s chelation efficiency in biological buffers, and how can this be experimentally validated?

- Methodological Answer : Ni-EDTA’s stability decreases below pH 3 (protonation of EDTA) and above pH 11 (hydrolysis of Ni²⁺). Validate via:

- Competitive Ligand Titration : Introduce a pH-sensitive competitor (e.g., Mg²⁺) and measure displacement using atomic absorption spectroscopy.

- Speciation Modeling : Software like PHREEQC predicts dominant species (e.g., [Ni(EDTA)]²⁻ vs. [Ni(OH)2]) across pH gradients .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.